4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-3-12-31-17-10-6-14(7-11-17)19-18(20(28)15-4-8-16(24)9-5-15)21(29)22(30)27(19)23-26-25-13(2)32-23/h3-11,19,28H,1,12H2,2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWEFMMQUMRNG-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is particularly significant, as it has been linked to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of 10.10 µg/mL against HepG2 liver cancer cells and 5.36 µg/mL against MCF-7 breast cancer cells when specific substituents were optimized .
This suggests that modifications in the structure can enhance the compound's potency against specific cancer types.
Antibacterial Activity
The antibacterial properties of compounds containing thiadiazole derivatives have been well documented. The compound showed promising activity against both Gram-positive and Gram-negative bacteria:
- Activity Assays : It was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to conventional antibiotics like ampicillin and streptomycin .
Antiviral Activity
The antiviral potential of this compound has also been explored. While specific data on direct antiviral activity against viruses like HCV or HSV is limited, related thiadiazole compounds have shown efficacy in inhibiting viral replication:
- Mechanism Insights : Compounds with similar structures have been reported to inhibit viral replication effectively in vitro, suggesting that this compound may share similar mechanisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related thiadiazole derivatives:
- Kumar et al. (2023) reported that derivatives with electron-withdrawing groups at strategic positions significantly enhanced anticancer activity .
- Moshafi et al. (2021) highlighted how modifications in the piperazine ring could improve antibacterial efficacy against Helicobacter pylori, indicating that structural variations can lead to enhanced biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties often exhibit antimicrobial properties. The presence of the 5-methyl-1,3,4-thiadiazole group in this compound suggests it may possess similar activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating a promising avenue for further investigation in drug development.
Anticancer Properties
Compounds featuring pyrrole rings have been associated with anticancer activities. The structural complexity of this compound allows for interactions with multiple biological targets, potentially modulating pathways involved in cancer progression. Empirical studies are needed to elucidate its mechanisms of action and therapeutic potential.
Enzyme Inhibition
The diverse functional groups present in the compound may allow it to act as an enzyme inhibitor. For instance, the hydroxy group can participate in hydrogen bonding interactions, which are critical for binding to enzyme active sites. This capability positions the compound as a candidate for developing inhibitors against specific enzymes involved in disease processes.
Organic Electronics
The unique electronic properties imparted by the chlorobenzoyl and alkoxyphenyl groups make this compound suitable for applications in organic electronics. Its ability to form thin films could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
Polymer Chemistry
The reactivity of the compound can be utilized in polymer synthesis, particularly in creating copolymers with tailored properties. The incorporation of this compound into polymer matrices may enhance mechanical strength or thermal stability.
Synthesis and Modification
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can be approached through various synthetic routes:
- Friedel-Crafts Acylation : To introduce the chlorobenzoyl group.
- Hydroxylation Reactions : Using oxidizing agents to add the hydroxy group.
- Thiadiazole Formation : Through cyclization reactions involving appropriate precursors.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
- Structure: Isostructural chloro (4) and bromo (5) derivatives of a related thiazole-pyrrolidinone scaffold.
- Synthesis : High yields (>80%), crystallized from dimethylformamide, triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit .
- Key Differences :
- Halogen Size : Chloro (4) vs. bromo (5) substituents.
- Crystal Packing : Subtle adjustments due to halogen size differences, though molecular conformations remain similar .
- Bioactivity : Compound 4 (chloro) exhibits antimicrobial activity against plant pathogens, while bromo analog (5) lacks reported data .
Comparison Insight : The chloro substituent in the target compound may enhance binding affinity compared to bulkier halogens (e.g., Br), as seen in compound 4’s activity .
Substituent Variations in Pyrrolidinone Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorobenzoyl group in the target compound may enhance stability and intermolecular interactions compared to ethoxy (electron-donating) analogs .
- Thiadiazole vs. Triazole : The thiadiazole moiety in the target compound could offer stronger π-π stacking and hydrogen-bonding capabilities than triazole-containing analogs (e.g., ), influencing receptor binding .
Antifungal and Antimicrobial Activity Trends
- Pyrrolidinone Derivatives: Compounds 13, 14, and 17 () exhibit antifungal activity against Colletotrichum musae (MIC: 64–256 μg/mL). The target compound’s allyloxy group may improve membrane penetration compared to less lipophilic substituents .
- Thiadiazole-Containing Analogs : highlights thiazole derivatives with antibacterial activity, suggesting the target compound’s thiadiazole ring could similarly enhance bioactivity .
Computational and Crystallographic Insights
- Noncovalent Interactions: Tools like Multiwfn () and SHELX () enable analysis of van der Waals forces and hydrogen bonding. For example, the 3-hydroxy group in the target compound likely participates in hydrogen-bond networks, as seen in isostructural compound 4 .
Q & A
Q. What are the optimal synthetic routes for preparing this compound and its analogs?
Methodological Answer: The synthesis of this compound and its derivatives typically involves cyclization reactions with substituted aldehydes and ketones. Key steps include:
- Aldehyde Selection : Use of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 3-chloro benzaldehyde) to introduce aromatic diversity .
- Cyclization Conditions : Base-assisted cyclization under reflux or room temperature, with reaction times ranging from 3–24 hours depending on substituent reactivity .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to isolate pure products .
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Starting Aldehyde | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3-Chloro benzaldehyde | 24 h | 47 | 235–237 | |
| 4-tert-Butyl benzaldehyde | 3 h | 62 | 263–265 | |
| 4-Aminophenyl | 12 h | 46 | 209–211 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions and dihydro-pyrrolone ring conformation. For example, hydroxyl (-OH) protons typically appear as broad singlets near δ 10–12 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for a related chlorophenyl analog) .
- FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. How can researchers optimize reaction conditions to improve yields?
Methodological Answer:
- Temperature Control : Lower temperatures (e.g., room temperature) reduce side reactions in sterically hindered substitutions .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- DOE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) to maximize yield, as demonstrated in flow-chemistry protocols .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-chlorobenzoyl, thiadiazolyl, and propenyloxyphenyl groups to assess impact on bioactivity. For example, replacing chlorine with dimethylamino groups alters electronic properties and solubility .
- Biological Assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays (e.g., kinase profiling) to correlate structural changes with activity .
- Data Analysis : Use multivariate regression models to quantify substituent contributions to activity .
Q. What computational methods predict biological activity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Evidence from triazole-thiol analogs shows docking scores correlate with experimental IC₅₀ values .
- ADME Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .
Q. How to address discrepancies in physicochemical data across studies?
Methodological Answer:
- Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting melting points or spectral data .
- Standardized Protocols : Adopt consistent NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibration methods to minimize variability .
- Collaborative Validation : Cross-check data with independent labs, as done for conflicting HRMS results in dihydro-pyrrolone derivatives .
Q. What in vitro assays evaluate pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potent analogs. Related pyrazol-3-one derivatives show IC₅₀ values in the µM range .
- Enzyme Inhibition : Test against targets like COX-2 or HIV-1 protease, leveraging structural similarities to active triazole-thiol compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
